Product packaging for 3-Aminophenol(Cat. No.:CAS No. 591-27-5)

3-Aminophenol

Cat. No.: B1664112
CAS No.: 591-27-5
M. Wt: 109.13 g/mol
InChI Key: CWLKGDAVCFYWJK-UHFFFAOYSA-N
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Description

Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.>3-aminophenol is an aminophenol that is one of three amino derivatives of phenol which has the single amino substituent located meta to the phenolic -OH group.>M-aminophenol appears as white crystals or off-white flakes. (NTP, 1992)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO B1664112 3-Aminophenol CAS No. 591-27-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminophenol
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InChI

InChI=1S/C6H7NO/c7-5-2-1-3-6(8)4-5/h1-4,8H,7H2
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InChI Key

CWLKGDAVCFYWJK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)O)N
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Molecular Formula

C6H7NO
Record name M-AMINOPHENOL
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Related CAS

52984-90-4, Array
Record name Poly(m-aminophenol)
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DSSTOX Substance ID

DTXSID3024497
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Molecular Weight

109.13 g/mol
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Physical Description

M-aminophenol appears as white crystals or off-white flakes. (NTP, 1992), Pellets or Large Crystals; Water or Solvent Wet Solid, White solid; [Hawley] Off-white flakes; [MSDSonline]
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Boiling Point

327 °F at 11 mmHg (NTP, 1992), 164 °C at 11 mm Hg
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Solubility

1 to 10 mg/mL at 75 °F (NTP, 1992), Freely soluble in amyl alcohol and hot water; soluble in 40 parts cold water; very slightly soluble in petroleum ether, Soluble in toluene; very soluble in ethanol, ethyl ether; slightly soluble in benzene, dimethyl sulfoxide, Soluble in alkalies; slightly soluble in ligroin, Slightly soluble in benzene, toluene, chloroform; soluble in cold water; very soluble in acetonitrile, diethyl ether, ethyl acetate, acetone, ethanol, dimethyl sulfoxide, hot water, In water, 26.3 g/L (2.63x10+4 mg/L) at 20 °C
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Density

1.195 g/cu cm
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Vapor Pressure

0.00955 [mmHg]
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Color/Form

White prisms from toluene or water, White crystals

CAS No.

591-27-5
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Melting Point

253 to 259 °F (NTP, 1992), 123 °C
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Synthesis and Industrial Production

3-Aminophenol, an aromatic compound containing both an amine and a phenol (B47542) functional group, is produced through several chemical pathways.

Chemical Properties and Reactivity

3-Aminophenol (C₆H₇NO) is an organic compound that is an isomer of 2-aminophenol (B121084) and 4-aminophenol. wikipedia.org It presents as white orthorhombic crystals or off-white flakes that may turn tan or brown upon exposure to air. wikipedia.orgnih.govchemicalbook.com

Applications

3-Aminophenol serves as a crucial intermediate and building block in various industrial applications, most notably in the synthesis of dyes and pharmaceuticals. google.com

Advanced Applications of 3 Aminophenol and Its Derivatives

Intermediate in Dye Synthesis

A significant application of 3-Aminophenol is as an intermediate in the manufacture of various dyes. hopemaxchem.comdyestuffintermediates.com It is used to produce azo dyes and is a key precursor for fluorescent dyes like rhodamine B, which is synthesized from 3-(diethylamino)phenol, a derivative of this compound. wikipedia.org It is also used in the production of fur dyes. hopemaxchem.com

Intermediate in Pharmaceutical Synthesis

The pharmaceutical industry utilizes this compound as a starting material for the synthesis of various active pharmaceutical ingredients. hopemaxchem.com A notable example is its use in the production of p-aminosalicylic acid, an antituberculosis drug. hopemaxchem.comhuidziekten.nl It is also used to synthesize raw materials for analgesics and anti-inflammatory drugs. hopemaxchem.com

Intermediate in High-Performance Polymers

This compound serves as a monomer in the production of high-performance polymers. google.comtaylorandfrancis.com It is particularly important in the synthesis of 3,4'-oxydianiline, a key intermediate for aramid polymers, which are known for their high strength and thermal stability. google.com It is also used to create stabilizers for chlorine-containing thermoplastics. wikipedia.orgnih.gov

Hair Dye Precursor

In the cosmetics industry, this compound is widely used as a coupler molecule in oxidative hair dye formulations. nih.govdmu.dkmyskinrecipes.comdamiva.com When mixed with a developer (an oxidizing agent like hydrogen peroxide) and a primary intermediate (developer substance), it reacts to form larger dye molecules that impart a stable color to the hair. myskinrecipes.comdamiva.com It is particularly effective in creating reddish and copper-colored tints. google.com

Environmental Fate and Degradation of 3 Aminophenol

Biodegradation

Certain microorganisms have demonstrated the ability to degrade 3-aminophenol. A bacterial strain identified as an Arthrobacter species can utilize this compound as its sole source of carbon, energy, and nitrogen for growth. nih.gov Studies have shown that the degradation of this compound by this organism proceeds via the beta-ketoadipate pathway, with catechol being a key intermediate. nih.gov The organism exhibits high substrate specificity, primarily acting on this compound, catechol, and 3,4-dihydroxybenzoate. nih.gov

Environmental Fate

The environmental behavior of this compound is influenced by its physical and chemical properties. Its production and use as a chemical intermediate and in consumer products like hair dyes can lead to its release into the environment through various waste streams. nih.gov The compound has an estimated atmospheric half-life of about 2 hours due to its reaction with photochemically-produced hydroxyl radicals. nih.gov Given its low bioconcentration factor (BCF) values of <4 and <40 in carp, its potential for bioaccumulation in aquatic organisms is considered low. nih.gov However, it is classified as toxic to aquatic life with long-lasting effects. merckmillipore.comcarlroth.com Biodegradation in water and soil may be a slow process. nih.gov

Advanced Analytical Techniques for 3 Aminophenol Research

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure and electronic properties of 3-Aminophenol.

UV-Visible spectrophotometry is a valuable tool for the quantitative analysis of this compound. The technique is based on the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of UV-Vis light by this compound is due to electronic transitions between molecular orbitals.

In a study developing a spectrophotometric method for the determination of this compound, it was converted into a colored complex using benzidine (B372746) in an alkaline solution. ugm.ac.idresearchgate.net This red-colored complex exhibited a maximum absorbance at a wavelength (λmax) of 462 nm. ugm.ac.idresearchgate.net Another method involved the chelation of this compound with Zn(II) to form a violet complex with a maximum absorption at 560 nm. researchgate.net The National Institute of Standards and Technology (NIST) provides UV/Visible spectrum data for this compound. nist.gov For high-performance liquid chromatography (HPLC) analysis, it is recommended to measure absorbance at a wavelength that corresponds to the compound's absorption maximum to achieve optimal results. sielc.com

Table 1: UV-Vis Spectrophotometry Data for this compound

MethodReagent/Complexλmax (nm)
Azo coupling reactionBenzidine462
ChelationZn(II)560

This table summarizes the maximum absorption wavelengths (λmax) for this compound using different spectrophotometric methods.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound provides a unique fingerprint, with characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. researchgate.netnist.gov

The spectrum displays a broad band in the region of 3400-3300 cm⁻¹ corresponding to the N-H stretching vibrations of the primary amine group. The O-H stretching vibration of the phenolic hydroxyl group also appears in this region, typically as a broad band. The C-H stretching vibrations of the aromatic ring are observed around 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring give rise to absorptions in the 1600-1450 cm⁻¹ region. The C-N stretching vibration appears in the 1350-1250 cm⁻¹ range, while the C-O stretching vibration is observed around 1260-1180 cm⁻¹. The bending vibrations for the N-H and O-H groups also provide characteristic peaks in the fingerprint region of the spectrum. The analysis of these vibrational frequencies allows for the unequivocal identification of this compound. researchgate.netchemicalbook.comresearchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)
Amine (N-H)Stretching3400-3300
Hydroxyl (O-H)Stretching3400-3300 (broad)
Aromatic (C-H)Stretching3100-3000
Aromatic (C=C)Stretching1600-1450
Carbon-Nitrogen (C-N)Stretching1350-1250
Carbon-Oxygen (C-O)Stretching1260-1180

This table presents the characteristic FT-IR absorption bands for the key functional groups in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. researchgate.netuobasrah.edu.iq

In the ¹H NMR spectrum of this compound, the aromatic protons appear as a complex multiplet in the range of approximately 6.2 to 7.2 ppm. researchgate.net The chemical shifts of these protons are influenced by the electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups. The protons of the -NH₂ and -OH groups are typically observed as broad singlets, and their chemical shifts can vary depending on the solvent and concentration. researchgate.netchemicalbook.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. uobasrah.edu.iq The carbon atom attached to the hydroxyl group (C-OH) and the carbon atom attached to the amino group (C-NH₂) are significantly deshielded and appear at downfield chemical shifts. The other aromatic carbon atoms resonate at chemical shifts characteristic of substituted benzene (B151609) rings. The specific chemical shifts for each carbon atom can be assigned using techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). researchgate.net

Table 3: Typical NMR Data for this compound

NucleusChemical Shift Range (ppm)Multiplicity
¹H (Aromatic)6.2 - 7.2Multiplet
¹H (-NH₂)VariableBroad Singlet
¹H (-OH)VariableBroad Singlet
¹³C (Aromatic)100 - 160-

This table summarizes the typical chemical shift ranges for the protons and carbons in this compound.

Photoluminescence spectroscopy, which includes fluorescence and phosphorescence, investigates the light-emitting properties of this compound after it absorbs photons. The fluorescence properties of aminophenols have been studied, and a direct spectrofluorometric method has been developed for the determination of p-aminophenol at trace levels. nih.gov The effect of pH on the fluorescence intensity of 3-aminofluoranthene, a related arylamine, has also been investigated. rsc.org While specific detailed studies on the photoluminescence of this compound itself are less common in the provided context, the techniques are applicable for its characterization. The excitation and emission spectra can provide insights into the electronic structure and excited-state dynamics of the molecule.

Chromatographic Methods

Chromatographic techniques are widely used for the separation, identification, and quantification of this compound, particularly in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. pom.go.id Various HPLC methods have been developed for its determination in different samples, including hair dyes and environmental water samples. nih.govnih.gov

A common approach involves using a reverse-phase C18 column. nih.govsielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like a phosphate (B84403) or acetate (B1210297) buffer, to control the pH. nih.govsielc.com Detection is often performed using a UV detector at a wavelength where this compound exhibits strong absorbance. nih.govnih.gov For instance, a method for the simultaneous determination of aminophenol isomers used a mobile phase of aqueous phosphate buffer (pH 4.85) and methanol (85:15, v/v) with detection at 285 nm. nih.gov Another method for analyzing aminophenols in hair dyes utilized a gradient elution with an ion-pair system and detection at multiple wavelengths (230, 270, and 400 nm). nih.gov The choice of column, mobile phase composition, and detector wavelength are critical parameters that are optimized to achieve good separation and sensitivity.

Table 4: Example HPLC Conditions for this compound Analysis

ParameterCondition 1Condition 2
Column Duet SCX/C18Agilent Zorbax SB C18
Mobile Phase Aqueous phosphate buffer (pH 4.85):Methanol (85:15 v/v)Acetonitrile and ion-pair system (sodium heptanesulfonate and phosphate)
Flow Rate 1 mL/minNot specified
Detection 285 nm230, 270, and 400 nm
Application Environmental water samplesHair dyes

This table provides examples of HPLC conditions that have been used for the analysis of this compound in different matrices.

Mass Spectrometry for Reaction Product Analysis

Mass spectrometry (MS) is a powerful analytical technique for identifying and quantifying the products of chemical reactions involving this compound. It provides crucial information on molecular weight and structure, enabling researchers to monitor reaction progress, confirm product formation, and characterize impurities.

In the synthesis of derivatives from this compound, MS can be used to track the disappearance of starting materials and the appearance of products in real-time. Techniques like Atmospheric Solids Analysis Probe (ASAP) mass spectrometry can directly analyze reaction mixtures with minimal sample preparation, offering rapid structural information. For instance, in reactions such as acylation or reductive amination involving an amine group like that in this compound, ASAP-MS can quickly confirm the formation of the expected product by detecting its corresponding molecular ion peak. In one study monitoring a reductive amination, mass spectra clearly showed the consumption of reactants and the emergence of the final product's molecular ion (m/z 198) over time. waters.com

More advanced MS methods like Multiple Reaction Monitoring (MRM), also known as Selective Reaction Monitoring (SRM), and Parallel Reaction Monitoring (PRM) offer high selectivity and sensitivity for targeted analysis. nih.govfrontiersin.org These techniques are particularly useful for quantifying specific reaction products within complex mixtures. nih.gov They operate by isolating a specific precursor ion (the molecule of interest), fragmenting it, and then detecting one or more specific fragment ions. frontiersin.org This high specificity, derived from the unique mass-to-charge ratios of the precursor and fragment ions, allows for accurate quantification even in the presence of other compounds, overcoming the limitations of less specific methods. frontiersin.org While often applied to peptides, the principles of MRM and PRM are applicable to small molecules like this compound and its derivatives for detailed reaction product analysis. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is another established method for analyzing the reaction products of aminophenols, capable of separating volatile derivatives before their detection and identification by mass spectrometry. nih.govscience.gov

Table 1: Mass Spectrometry Techniques for Reaction Analysis

Technique Description Application in this compound Research
Atmospheric Solids Analysis Probe (ASAP)-MS An ambient ionization technique for rapid analysis of solid and liquid samples with minimal preparation. waters.com - Monitoring the progress of reactions like acylation or amination. waters.com- Quick identification of major components and products in a reaction mixture. waters.com
Multiple/Selective Reaction Monitoring (MRM/SRM) A highly selective and sensitive method using a triple quadrupole mass spectrometer to detect and quantify specific target molecules by monitoring a specific precursor-to-fragment ion transition. nih.govfrontiersin.org - Accurate quantification of specific this compound derivatives formed in a reaction. nih.gov- Analysis of reaction byproducts and impurities with high specificity. frontiersin.org
Parallel Reaction Monitoring (PRM) A targeted mass spectrometry method that uses a high-resolution mass analyzer (like an Orbitrap or TOF) to monitor all fragment ions of a selected precursor ion simultaneously. frontiersin.org - Highly specific detection and confirmation of reaction product identity. frontiersin.org- Overcomes the need for highly specific antibodies required in other assays like ELISA. frontiersin.org

| Gas Chromatography-Mass Spectrometry (GC-MS) | A technique that separates chemical components of a sample using gas chromatography and then identifies them using mass spectrometry. nih.gov | - Separation and identification of volatile reaction products and byproducts. nih.govscience.gov- Analysis of environmental or biological samples for this compound and its metabolites. science.gov |

X-Ray Diffraction (XRD) for Crystal Structure Analysis

X-Ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, XRD analysis has provided detailed information about its crystal structure, including lattice parameters, space group, and intermolecular interactions.

Research has shown that this compound crystallizes in the orthorhombic system. acs.org The crystal structure is characterized by specific unit cell dimensions and is non-centrosymmetric. The arrangement of molecules in the crystal lattice is heavily influenced by hydrogen bonding. Studies of related structures, such as 3-(diethylamino)phenol, highlight the hydrogen bonding patterns. In the case of the parent this compound, O–H···N hydrogen bonds are a key feature of its solid-state structure. researchgate.net This is distinct from some derivatives where O–H···O interactions dominate. researchgate.net The molecules are linked together through these intermolecular forces to form a stable three-dimensional network. nih.gov

The detailed crystallographic data obtained through XRD are fundamental to understanding the physical properties of this compound and for computational modeling studies.

Table 2: Crystallographic Data for this compound

Parameter Value Source
Crystal System Orthorhombic acs.org
Space Group Pmc2₁ (C₂ᵥ⁷) acs.org
Unit Cell Dimensions a = 8.31 Åb = 11.23 Åc = 6.12 Å acs.org
Formula Weight 109.12 acs.org
Density (X-ray) 1.269 g/cm³ acs.org
Refractive Indices (5893 Å; 25°C) α = 1.583 ± 0.002β = 1.666 ± 0.002γ = 1.775 ± 0.005 acs.org

| Key Structural Feature | Presence of O–H···N hydrogen bonding. | researchgate.net |

Electrochemical Analysis (e.g., Cyclic Voltammetry)

Electrochemical techniques, particularly cyclic voltammetry (CV), are widely used to investigate the redox behavior of this compound. CV provides insights into oxidation and reduction potentials, reaction mechanisms, and the kinetics of electron transfer, which is especially relevant for its applications in electropolymerization and electrochemical sensing.

Studies using cyclic voltammetry have shown that this compound undergoes electrochemical oxidation to form polymeric films on electrode surfaces. electrochemsci.orgresearchgate.net The oxidation potential of this compound is dependent on the pH of the solution; as the pH increases, the oxidation potential tends to shift to more cathodic (less positive) potentials. researchgate.net For example, in an acidic medium, this compound oxidizes at a potential of around +0.6 V. researchgate.net The initial scan in a CV experiment often shows a distinct oxidation peak, which then decreases in subsequent scans. This decrease in current is indicative of the formation of a non-conducting or poorly conducting polymer film, poly(this compound), on the electrode surface, which passivates the electrode. electrochemsci.org

The electrochemical behavior is influenced by the protonation state of the molecule, which has two pKa values (4.37 for the amino group and 9.82 for the hydroxyl group). electrochemsci.orgwikipedia.org In acidic solutions (below pH 4.37), the amino group is protonated, and in basic solutions (above pH 9.82), the hydroxyl group is deprotonated. electrochemsci.org This influences which species is oxidized and the resulting reaction pathway. Some research suggests that in acidic media, polymerization occurs through the -NH2 group, while in other conditions, oxidation and polymerization may occur through the hydroxyl group. electrochemsci.orgresearchgate.net

Modified electrodes incorporating poly(this compound) have been developed for use as electrochemical sensors and biosensors. researchgate.netresearchgate.net The unique electrochemical properties of the polymer film can be harnessed for the detection of various analytes. researchgate.net

Table 3: Findings from Cyclic Voltammetry Studies of this compound

Electrode/Medium Key Findings
Gold Electrode in Aqueous Solutions The oxidation potential of this compound is lower than that of 3-aminobenzyl alcohol at similar pH. A rapid decrease in current after the first scan indicates the deposition of a polymer film. electrochemsci.org
Carbon Graphite Electrode in different pH With increasing pH, the oxidation potential shifts to more cathodic values. Electropolymerization in both acidic and basic media yielded polymeric films. The film produced in an acidic medium showed higher electron transfer efficiency. researchgate.net
FTO Electrode in H₂SO₄ A distinct oxidation peak appears around +0.9 V in the first cycle, with current decreasing in subsequent cycles due to polymer formation. researchgate.net

| Carbon Paste Electrode in Phosphate Buffer (pH 7.0) | The first oxidation cycle shows a sharp peak around +0.4 V, attributed to the oxidation of the this compound monomer. researchgate.net |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.